6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H10BrNO3 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Rearrangement
A study by Klásek et al. (2003) focused on synthesizing derivatives of quinoline-4-carboxylic acid, exploring the molecular rearrangement processes involved. The research provides insights into the synthesis routes and the structural transformation of similar compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Photophysical Properties
Padalkar and Sekar (2014) conducted a study on the photophysical behaviors of quinoline derivatives, analyzing how these properties vary in different solvent polarities. This research is crucial for understanding the luminescent characteristics of such compounds, which can have various applications in scientific research (Padalkar & Sekar, 2014).
Bromination and Diuretic Activity
Ukrainets, Golik, and Chernenok (2013) investigated the bromination process of quinoline derivatives and analyzed their diuretic activity. This study contributes to the understanding of the chemical behavior and potential pharmacological applications of brominated quinoline compounds (Ukrainets, Golik, & Chernenok, 2013).
Antimicrobial and Antimalarial Agents
Research by Parthasaradhi et al. (2015) delved into the synthesis of quinoline derivatives for potential use as antimicrobial and antimalarial agents. This highlights the potential of such compounds in addressing global health challenges (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Acid-Base Properties
Gavrishova et al. (2015) explored the synthesis and acid-base properties of compounds based on quinoline, contributing to a deeper understanding of their chemical properties and potential applications in various scientific fields (Gavrishova, Budyka, Potashova, & Karpov, 2015).
Biological Activity and Molecular Docking Studies
Bhatt, Agrawal, and Patel (2015) conducted comprehensive research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, examining their cytotoxic activities and molecular interactions. This study is significant for understanding the biological activities and potential therapeutic applications of these compounds (Bhatt, Agrawal, & Patel, 2015).
Future Directions
Quinoline and its derivatives, including “6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new quinoline derivatives and their potential biological and pharmaceutical activities .
Properties
IUPAC Name |
6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLWYNSKRKEBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416809 |
Source
|
Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-08-8 |
Source
|
Record name | 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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